molecular formula C15H16FN3O3S B2405766 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034580-48-6

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2405766
CAS No.: 2034580-48-6
M. Wt: 337.37
InChI Key: OUMVSDXPLGIBBL-UHFFFAOYSA-N
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Description

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a chemical compound with the molecular formula C15H16FN3O3S and a molecular weight of 337.37.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of a base.

    Coupling with Pyridazine: The final step involves coupling the sulfonylated pyrrolidine with pyridazine, possibly through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine has shown potential in several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological properties make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique properties may be leveraged in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The exact mechanism of action for 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group and pyridazine ring may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine
  • Other pyrrolidine and pyridazine derivatives

Uniqueness

What sets 3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine apart is its unique combination of a pyrrolidine ring, sulfonyl group, and pyridazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-13-5-3-12(4-6-13)11-23(20,21)19-9-7-14(10-19)22-15-2-1-8-17-18-15/h1-6,8,14H,7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMVSDXPLGIBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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